molecular formula C117H199N41O41 B1591451 Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- CAS No. 64421-69-8

Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-

Cat. No. B1591451
CAS RN: 64421-69-8
M. Wt: 2836.1 g/mol
InChI Key: FPGANZUTDSOUMV-HZUDAGDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-, also known as Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl-, is a useful research compound. Its molecular formula is C117H199N41O41 and its molecular weight is 2836.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-seryl-L-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-lysyl-L-lysyl-L-alpha-glutamyl-L-alpha-aspartyl-L-asparaginyl-L-valyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-seryl-L-histidyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Composition and Metabolic Functions

The specified amino acid sequence is an example of the complexity and diversity of amino acids, which are the building blocks of proteins in humans and animals. Amino acids have both structural and metabolic functions in the body. Essential amino acids, which cannot be synthesized de novo in animal cells, must be obtained from the diet. Recent advances in analytical methods have facilitated the determination of all proteinogenic amino acids in foods consumed by humans and animals. This has implications for nutrition science, emphasizing the importance of a combination of plant- and animal-sourced foods for healthy diets and the role of amino acids in growth performance and feed efficiency in farm and companion animals (Peng Li, Wenliang He, Guoyao Wu, 2021).

Synthetic Applications and Biochemistry

Amino acids and their derivatives play a significant role in synthetic biochemistry, including the synthesis of glycoproteins and other macromolecules. The synthesis of glycosyl derivatives of amino acids, such as L-asparagine, L-serine, and L-threonine, is crucial for understanding and mimicking the biological processes involving glycoproteins. These synthetic efforts contribute to the study of glycoproteins' structure and function, essential for various biological processes, including cell recognition and signaling (H. Garg, R. Jeanloz, 1985).

Environmental and Ecological Research

Amino acids also have applications in environmental and ecological research. The study of amino acid metabolism in various organisms, such as the prairie grain wireworm, contributes to our understanding of their nutritional requirements and ecological roles. Understanding the dietary needs of pests can inform agricultural practices and pest management strategies (R. Kasting, G. Davis, A. Mcginnis, 1962).

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGANZUTDSOUMV-HZUDAGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C117H199N41O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2836.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64421-69-8
Record name Parathyroid hormone (44-68)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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